molecular formula C25H20O5 B4177150 3-(4-methoxyphenyl)-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one

3-(4-methoxyphenyl)-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one

Cat. No. B4177150
M. Wt: 400.4 g/mol
InChI Key: WVELTVCUJSATQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-methoxyphenyl)-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one is a flavonoid compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound is also known as flavokawain A (FKA) and is found in the kava plant (Piper methysticum) traditionally used for its sedative and anxiolytic effects. In recent years, FKA has been studied for its anticancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of FKA is not fully understood. However, studies have suggested that FKA exerts its therapeutic effects by modulating various signaling pathways in cells. FKA has been found to inhibit the activation of NF-κB, a transcription factor that plays a crucial role in inflammation and cancer. FKA has also been found to activate the p53 pathway, which regulates cell growth and apoptosis.
Biochemical and Physiological Effects
FKA has been found to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, which are enzymes involved in programmed cell death. FKA has also been found to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Additionally, FKA has been found to exhibit antibacterial and antifungal activity by disrupting the cell membrane of microorganisms.

Advantages and Limitations for Lab Experiments

One of the advantages of using FKA in lab experiments is its potential therapeutic properties. FKA has been found to exhibit anticancer, anti-inflammatory, and antimicrobial properties, which make it a promising candidate for drug development. However, one of the limitations of using FKA in lab experiments is its low solubility in water, which makes it difficult to administer in vivo. Additionally, the toxicity and safety profile of FKA have not been fully established, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on FKA. One area of research is the development of FKA-based drugs for the treatment of cancer and inflammatory diseases. Another area of research is the investigation of the safety and toxicity profile of FKA, which may pave the way for its use in clinical settings. Additionally, further research is needed to elucidate the mechanism of action of FKA and its potential interactions with other drugs.

Scientific Research Applications

FKA has been extensively studied for its potential therapeutic applications in various fields of medicine. It has been found to exhibit anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. FKA has also been found to possess anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing inflammation in various animal models. Additionally, FKA has shown antimicrobial activity against various bacterial and fungal strains.

properties

IUPAC Name

3-(4-methoxyphenyl)-7-(1-oxo-1-phenylpropan-2-yl)oxychromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20O5/c1-16(24(26)18-6-4-3-5-7-18)29-21-13-10-19-14-22(25(27)30-23(19)15-21)17-8-11-20(28-2)12-9-17/h3-16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVELTVCUJSATQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC=CC=C1)OC2=CC3=C(C=C2)C=C(C(=O)O3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-methoxyphenyl)-7-[(1-oxo-1-phenylpropan-2-yl)oxy]-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-methoxyphenyl)-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
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3-(4-methoxyphenyl)-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
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3-(4-methoxyphenyl)-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
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3-(4-methoxyphenyl)-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
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3-(4-methoxyphenyl)-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one
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3-(4-methoxyphenyl)-7-(1-methyl-2-oxo-2-phenylethoxy)-2H-chromen-2-one

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